molecular formula C5H4BrN3O B1519115 5-Bromopyrimidine-2-carboxamide CAS No. 38275-60-4

5-Bromopyrimidine-2-carboxamide

Cat. No. B1519115
CAS RN: 38275-60-4
M. Wt: 202.01 g/mol
InChI Key: UANMMCVKKMRRPB-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-carboxamide is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine compounds involves using the piperidine carboxylic acids of N Boc 3 as initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring substituted at position 3 by a carboxamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, boiling point of 201.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C .

Scientific Research Applications

1. Antitumor Activity

5-Bromopyrimidine-2-carboxamide derivatives have shown potent antitumor activity. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including 5-bromopyrimidine derivatives, were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against various tumor cell lines (Lombardo et al., 2004).

2. Inhibitors for Parasitic Protozoa

Compounds based on this compound have been used to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, showcasing low nanomolar inhibitory potencies against these parasitic protozoa (Zhang et al., 2014).

3. Synthesis of Potent CK2 Inhibitors

The synthesis of this compound derivatives via the Minisci reaction has been reported. These derivatives have been used for the preparation of potent CK2 inhibitors, highlighting their utility in drug development (Regan et al., 2012).

4. In Organic Electronic Applications

5-Bromopyrimidine has been utilized in the synthesis of dithienoquinazoline systems through nucleophilic aromatic substitution and oxidative photocyclization. The resulting compounds show potential in organic electronic applications due to their interesting redox and optical properties (Verbitskiy et al., 2014).

5. Potential Kinase Inhibitors

5-Fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, analogous to this compound, have been synthesized as part of a program aimed at discovering kinase inhibitors. These compounds are biologically active and crucial in anticancer agent development (Wada et al., 2012).

Safety and Hazards

5-Bromopyrimidine-2-carboxamide can be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research directions could involve further exploration of the vibrational resonance and solvation effects on excess electron interaction with 5-Bromopyrimidine-2-carboxamide in solution . Additionally, the development of new pyrimidines as anti-inflammatory agents is a promising area of research .

properties

IUPAC Name

5-bromopyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMMCVKKMRRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652845
Record name 5-Bromopyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38275-60-4
Record name 5-Bromopyrimidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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